4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide involves multiple steps. The process typically starts with the preparation of 2,4-dichlorophenol, which is then reacted with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is further reacted with 4-ethoxyaniline and sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)butanoic acid
- 2,4-dichlorophenoxyacetic acid
- 2-methyl-4-chlorophenoxyacetic acid
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide is unique due to its specific structural features, such as the presence of both phenoxy and sulfonyl groups.
Properties
Molecular Formula |
C24H24Cl2N2O5S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C24H24Cl2N2O5S/c1-2-32-20-10-6-19(7-11-20)28-34(30,31)21-12-8-18(9-13-21)27-24(29)4-3-15-33-23-14-5-17(25)16-22(23)26/h5-14,16,28H,2-4,15H2,1H3,(H,27,29) |
InChI Key |
XNUVPMMMWGKWLQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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